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Compound of Interest

Compound Name: (R)-Lansoprazole-d4

Cat. No.: B1140986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different formulations of

lansoprazole, a widely used proton pump inhibitor for the treatment of acid-related

gastrointestinal disorders. The following sections present a synthesis of data from multiple

pharmacokinetic studies, detailing the experimental protocols and presenting the comparative

bioavailability of generic versus brand-name products, as well as orally disintegrating tablets

versus traditional capsules.

Comparative Bioavailability Data
The bioequivalence between different lansoprazole formulations is primarily determined by

comparing key pharmacokinetic parameters. These include the maximum plasma

concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area

under the plasma concentration-time curve (AUC), which represents the total drug exposure.

Bioequivalence is generally concluded if the 90% confidence intervals for the ratio of the

geometric means (test vs. reference) for Cmax and AUC fall within the range of 80-125%.

The following table summarizes the pharmacokinetic data from several studies comparing

different 30 mg lansoprazole formulations.
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Formulation

Comparison

Pharmacoki

netic

Parameter

Test

Formulation

(Mean ± SD)

Reference

Formulation

(Mean ± SD)

Ratio of

Geometric

Means (90%

CI)

Conclusion

Generic

(Lasoprol) vs.

Brand

(Lanzor)

Capsules[1]

[2]

Cmax

(µg/mL)
1.12 1.22

Not explicitly

stated, but no

statistically

significant

difference

was found.

Bioequivalent

AUC

(µg/mL*h)
5.01 5.77

Not explicitly

stated, but no

statistically

significant

difference

was found.

Bioequivalent

Tmax (h)

Not explicitly

stated, but no

statistically

significant

difference

was found.

Not explicitly

stated, but no

statistically

significant

difference

was found.

Not

Applicable
-

t1/2 (h) 4.56 4.57
Not

Applicable
-

Generic

Enteric-

Coated

Tablets vs.

Brand

Enteric-

Coated

Capsules[3]

[4]

Cmax

The point

estimates

were

between

94.3% and

105.1%.

The point

estimates

were

between

94.3% and

105.1%.

Within 80-

125%
Bioequivalent
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AUC0-t

The point

estimates

were

between

94.3% and

105.1%.

The point

estimates

were

between

94.3% and

105.1%.

Within 80-

125%
Bioequivalent

AUC0-∞

The point

estimates

were

between

94.3% and

105.1%.

The point

estimates

were

between

94.3% and

105.1%.

Within 80-

125%
Bioequivalent

Orally

Disintegrating

Tablets vs.

Intact

Capsules (15

mg & 30 mg)

[5][6]

Cmax Bioequivalent Bioequivalent
Within 80-

125%
Bioequivalent

AUCt Bioequivalent Bioequivalent
Within 80-

125%
Bioequivalent

AUC∞ Bioequivalent Bioequivalent
Within 80-

125%
Bioequivalent

Tmax (h) for

15mg tablet
1.8 -

Not

Applicable
-

Tmax (h) for

30mg tablet
2.0 -

Not

Applicable
-

t1/2 (h) 1.18 -
Not

Applicable
-
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The bioequivalence of lansoprazole formulations is typically assessed through randomized,

two-period, crossover studies in healthy adult volunteers. These studies are conducted under

fasting conditions, and in some cases, under fed conditions to evaluate the effect of food on

drug absorption.

Key Experimental Protocols
A representative experimental protocol for a single-dose, two-way crossover bioequivalence

study of lansoprazole is as follows:

Study Design: An open-label, randomized, two-period, crossover design is commonly

employed.[3][7] A washout period, typically 7 to 8 days, separates the two treatment periods.

[3][5]

Subjects: Studies are conducted in healthy adult male and non-pregnant female volunteers.

[1][8] The number of subjects can range from 12 to over 100, depending on the study's

statistical power requirements.[1][5]

Drug Administration: A single oral dose of the test and reference lansoprazole formulations

(e.g., 30 mg) is administered to the subjects after an overnight fast.[1][3] For fed studies, the

drug is administered after a standardized high-fat meal.[7]

Blood Sampling: Blood samples are collected at predetermined time points before and after

drug administration. A typical sampling schedule includes pre-dose and multiple post-dose

collections over 24 hours.[5]

Bioanalytical Method: The concentration of lansoprazole and its metabolites in plasma is

determined using a validated high-performance liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method.[3] This method offers high sensitivity and specificity for

quantifying the drug in biological matrices.

Pharmacokinetic and Statistical Analysis: The pharmacokinetic parameters Cmax, AUC0-t,

and AUC0-∞ are calculated from the plasma concentration-time data using non-

compartmental methods.[7] Statistical analysis, typically an analysis of variance (ANOVA) on

the log-transformed data, is performed to determine if the 90% confidence intervals for the

geometric mean ratios of Cmax and AUC fall within the regulatory acceptance range of 80-

125%.[7][9]
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Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for different

lansoprazole formulations.
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Caption: Workflow of a typical lansoprazole bioequivalence study.
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Conclusion
Based on the reviewed studies, various generic and orally disintegrating tablet formulations of

lansoprazole have been shown to be bioequivalent to their respective reference formulations.

These findings indicate that these alternative formulations can be used interchangeably with

the original brand-name products, providing comparable rates and extents of drug absorption.

However, it is important to note that while pharmacokinetic bioequivalence is a strong indicator

of therapeutic equivalence, some studies suggest that it may not always guarantee identical

pharmacodynamic effects.[10][11] Therefore, a comprehensive evaluation including both

pharmacokinetic and pharmacodynamic data is valuable for a complete assessment of different

drug formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A bioavailability/bioequivalence study of two oral lansoprazole formulations after single
administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

2. A bioavailability/bioequivalence study of two oral lansoprazole formulations after single
administration to healthy volunteers. | Semantic Scholar [semanticscholar.org]

3. tandfonline.com [tandfonline.com]

4. tandfonline.com [tandfonline.com]

5. Comparative pharmacokinetics and safety of lansoprazole oral capsules and orally
disintegrating tablets in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. Bioequivalence of two lansoprazole delayed release capsules 30 mg in healthy male
volunteers under fasting, fed and fasting-applesauce conditions: a partial replicate crossover
study design to estimate the pharmacokinetics of highly variable drugs - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. accessdata.fda.gov [accessdata.fda.gov]

9. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/19093205/
https://www.researchgate.net/publication/23674206_Comparing_the_Acid-Suppressive_Effects_of_Three_Brands_of_Generic_Lansoprazole_with_the_Original_Pharmacokinetic_Bioequivalence_Tests_Do_Not_Necessarily_Guarantee_Pharmacodynamic_Equivalence
https://www.benchchem.com/product/b1140986?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/11683127/
https://pubmed.ncbi.nlm.nih.gov/11683127/
https://www.semanticscholar.org/paper/A-bioavailability-bioequivalence-study-of-two-oral-Jovanovi%C4%87-Kilibarda/86506867126edcafe0f9cba3249f13f471bf290d
https://www.semanticscholar.org/paper/A-bioavailability-bioequivalence-study-of-two-oral-Jovanovi%C4%87-Kilibarda/86506867126edcafe0f9cba3249f13f471bf290d
https://www.tandfonline.com/doi/pdf/10.1080/21691401.2016.1243548
https://www.tandfonline.com/doi/full/10.1080/21691401.2016.1243548
https://pubmed.ncbi.nlm.nih.gov/12562448/
https://pubmed.ncbi.nlm.nih.gov/12562448/
https://www.researchgate.net/publication/10922436_Comparative_pharmacokinetics_and_safety_of_lansoprazole_oral_capsules_and_orally_disintegrating_tablets_in_healthy_subjects
https://pubmed.ncbi.nlm.nih.gov/23780504/
https://pubmed.ncbi.nlm.nih.gov/23780504/
https://pubmed.ncbi.nlm.nih.gov/23780504/
https://pubmed.ncbi.nlm.nih.gov/23780504/
https://www.accessdata.fda.gov/drugsatfda_docs/psg/Lansoprazole_draft_Oral%20cap%20DR_RLD%2020406_RC07-18.pdf
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0033-1347236
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1140986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Comparing the acid-suppressive effects of three brands of generic lansoprazole with the
original: pharmacokinetic bioequivalence tests do not necessarily guarantee
pharmacodynamic equivalence - PubMed [pubmed.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of
Lansoprazole Formulations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1140986#bioequivalence-assessment-of-different-
lansoprazole-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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